Lonapalene

Description

used in treatment of psoriasis

Properties

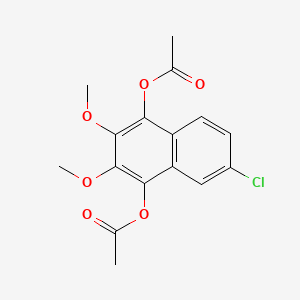

IUPAC Name |

(4-acetyloxy-6-chloro-2,3-dimethoxynaphthalen-1-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO6/c1-8(18)22-13-11-6-5-10(17)7-12(11)14(23-9(2)19)16(21-4)15(13)20-3/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWMVQUGSGWCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C(=C(C2=C1C=CC(=C2)Cl)OC(=O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238563 | |

| Record name | Lonapalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91431-42-4 | |

| Record name | Lonapalene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091431424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lonapalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LONAPALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIF31Q54NJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lonapalene's Mechanism of Action in Psoriasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lonapalene, a topical 5-lipoxygenase (5-LOX) inhibitor, demonstrates a targeted mechanism of action in the treatment of psoriasis by primarily inhibiting the synthesis of leukotriene B4 (LTB4), a potent inflammatory mediator implicated in the pathogenesis of the disease. Clinical evidence suggests that by reducing LTB4 levels within psoriatic plaques, this compound leads to a significant clinical improvement in erythema, induration, and desquamation. This guide provides an in-depth overview of the core mechanism of action, supported by available clinical data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

Psoriasis is characterized by chronic inflammation and hyperproliferation of keratinocytes. A key inflammatory cascade involved in this process is the arachidonic acid pathway. This compound's therapeutic effect stems from its specific inhibition of 5-lipoxygenase, a crucial enzyme in this pathway.

Signaling Pathway of this compound's Action

As depicted in Figure 1, phospholipase A2 (PLA2) releases arachidonic acid from the cell membrane. The 5-lipoxygenase enzyme then converts arachidonic acid into leukotriene A4 (LTA4), which is subsequently metabolized to LTB4. LTB4 is a powerful chemoattractant for neutrophils and promotes keratinocyte proliferation and the release of pro-inflammatory cytokines, all of which are hallmark features of psoriatic lesions. This compound directly inhibits the 5-LOX enzyme, thereby blocking the synthesis of LTB4 and mitigating its downstream inflammatory effects.

Quantitative Data from Clinical Trials

A double-blind, placebo-controlled, topical study involving ten volunteers with psoriasis demonstrated the clinical efficacy of this compound. The key findings are summarized below.

| Outcome Measure | 2% this compound Ointment | Vehicle | P-value |

| Clinical Improvement | Statistically significant improvement in erythema, induration, and desquamation | - | <0.05 |

| Leukotriene B4 Levels | Statistically significant reduction in LTB4 equivalents in skin chamber fluid | No significant change | <0.05 |

| Arachidonic Acid Levels | No significant reduction | No significant change | NS |

| 12-HETE Levels | No significant reduction | No significant change | NS |

Table 1: Summary of Clinical Trial Results for Topical this compound in Psoriasis

NS: Not Significant. 12-HETE: 12-Hydroxy-5,8,10,14-eicosatetraenoic acid.

These results indicate that the therapeutic effect of topical this compound in psoriasis is directly related to the selective inhibition of LTB4 synthesis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the clinical evaluation of this compound.

Double-Blind, Placebo-Controlled Topical Study

Objective: To determine the pharmacologic and clinical effects of a 5-lipoxygenase inhibitor, this compound, in volunteers with psoriasis.

Experimental Workflow:

-

Patient Selection: Ten adult volunteers with a clinical diagnosis of stable, chronic plaque psoriasis were enrolled.

-

Study Design: A double-blind, placebo-controlled, right/left comparison design was used. Symmetrical psoriatic plaques on each patient were randomly assigned to receive either 2% this compound ointment or the vehicle ointment.

-

Treatment Regimen: Patients applied the assigned ointments to the designated plaques twice daily for the duration of the study.

-

Clinical Evaluation: Lesions were assessed for erythema, induration, and desquamation by a blinded investigator at baseline and at specified follow-up intervals.

-

Sample Collection: Skin chamber fluid was collected from the treated and control lesions for biochemical analysis.

-

Statistical Analysis: Clinical scores and biochemical measurements were statistically analyzed to compare the effects of this compound and the vehicle.

Skin Chamber Fluid Collection and Analysis

Objective: To quantify the levels of LTB4, arachidonic acid, and 12-HETE in psoriatic lesions.

Methodology:

-

Chamber Placement: A small, circular glass or plastic chamber is affixed to the psoriatic plaque using a skin-safe adhesive.

-

Fluid Instillation: A buffered saline solution is introduced into the chamber to elute inflammatory mediators from the skin.

-

Incubation: The chamber is left in place for a defined period to allow for the diffusion of mediators into the collection fluid.

-

Fluid Aspiration: The fluid is carefully aspirated from the chamber.

-

Sample Processing: The collected fluid is immediately processed to prevent degradation of the analytes. This may involve centrifugation to remove cellular debris and the addition of antioxidants.

-

Chromatographic Analysis: The levels of LTB4, arachidonic acid, and 12-HETE in the processed fluid are quantified using high-performance liquid chromatography (HPLC).

Effect on Keratinocyte Function

While the primary mechanism of this compound is the inhibition of LTB4 synthesis, this action has a direct impact on keratinocyte biology. Psoriasis is characterized by the hyperproliferation and abnormal differentiation of keratinocytes. LTB4 is known to be a potent stimulator of keratinocyte proliferation. Therefore, by reducing LTB4 levels, this compound helps to normalize keratinocyte turnover.

Furthermore, studies on 5-lipoxygenase inhibitors have shown that they can block the expression of differentiation markers in keratinocytes. This suggests a role for the 5-LOX pathway in regulating the balance between keratinocyte proliferation and differentiation, a process that is dysregulated in psoriasis.

Conclusion

This compound's mechanism of action in psoriasis is well-defined and centers on the targeted inhibition of 5-lipoxygenase, leading to a significant reduction in the pro-inflammatory mediator leukotriene B4. This targeted approach effectively addresses key pathological features of psoriasis, including neutrophil infiltration and keratinocyte hyperproliferation, resulting in clinical improvement. The data from clinical studies, though limited, strongly support this mechanism. Further research into the broader effects of 5-LOX inhibition on keratinocyte signaling pathways will provide a more complete understanding of this compound's therapeutic benefits in psoriasis.

Lonapalene (RS 43179): A Technical Guide to its Discovery, Mechanism, and Clinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonapalene (RS 43179) is a topical 5-lipoxygenase (5-LO) inhibitor investigated for its therapeutic potential in inflammatory skin disorders, most notably psoriasis. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and clinical evaluation of this compound, with a focus on quantitative data and detailed experimental methodologies.

Discovery and History

This compound was developed by Syntex Corporation, a company with a rich history in steroid hormone synthesis that later expanded into various therapeutic areas.[1][2][3][4] The development of this compound emerged from the broader scientific effort to understand and target the arachidonic acid cascade, a key pathway in inflammation. The enzyme 5-lipoxygenase, which catalyzes the initial steps in the biosynthesis of pro-inflammatory leukotrienes, was identified as a promising therapeutic target for a range of inflammatory diseases.[5][6][7] this compound was one of the compounds that emerged from research programs focused on discovering potent and selective 5-LO inhibitors.[8]

Mechanism of Action

This compound is a selective inhibitor of the 5-lipoxygenase (5-LO) enzyme.[9][10] This enzyme is critical for the conversion of arachidonic acid into leukotrienes, which are potent mediators of inflammation.[7] Specifically, 5-LO catalyzes the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes, including the potent neutrophil chemoattractant, Leukotriene B4 (LTB4). By inhibiting 5-LO, this compound effectively reduces the production of these pro-inflammatory eicosanoids. The therapeutic effect of topical this compound in psoriasis is believed to be directly related to the inhibition of LTB4 synthesis within the skin, thereby reducing the inflammatory infiltrate characteristic of psoriatic lesions.[10]

Signaling Pathway of this compound's Action

Preclinical Pharmacology

In Vitro 5-Lipoxygenase Inhibition

This compound has been shown to be a potent inhibitor of 5-lipoxygenase in in vitro assays.

| Assay System | Cell Line | IC50 |

| Crude cytosolic preparation | RBL-1 | 0.7 µM[9] |

Effects on Arachidonic Acid Metabolism in Human Platelets

A study on washed human platelet suspensions demonstrated that this compound also possesses inhibitory activity against cyclooxygenase (COX), albeit at a much lower potency than its effect on 5-LO. This inhibition of COX led to a diversion of arachidonic acid metabolism towards the production of 12-hydroxyeicosatetraenoic acid (12-HETE).[11]

| Enzyme Inhibited | Effect | Potency Comparison |

| Cyclooxygenase (COX) | Substrate diversion towards 12-HETE production | ~1,000 times weaker than indomethacin[11] |

Clinical Evaluation in Psoriasis

A key clinical study investigating the efficacy of this compound was a double-blind, placebo-controlled trial involving ten volunteers with psoriasis.[10] Symmetrical plaques of psoriasis were treated twice daily with either 2% this compound ointment or a vehicle base, with other plaques remaining untreated.[12]

Clinical Efficacy

The study demonstrated a statistically significant clinical improvement in psoriasis lesions treated with 2% this compound ointment compared to vehicle-treated sites.[10] While a trend towards greater improvement was observed with this compound compared to the vehicle, this difference did not reach statistical significance due to a notable vehicle effect.[12] However, when compared to untreated lesions, the improvement with this compound was significant at days 4, 14, and 28.[12]

Biochemical Efficacy: Reduction of Leukotriene B4

A significant finding of the clinical trial was the marked reduction in the levels of the pro-inflammatory mediator Leukotriene B4 (LTB4) in skin chamber fluid samples from this compound-treated lesions.[10][12] This reduction in LTB4 occurred before significant clinical improvement was observed, suggesting a direct pharmacological effect of this compound on the 5-LO pathway in the skin.[10]

| Treatment Group | LTB4 Levels (pg/ml, mean ± SEM) at Day 4 | LTB4 Levels (pg/ml, mean ± SEM) at Day 14 |

| Untreated | 59 ± 12 | 53 ± 17 |

| Vehicle | 73 ± 10 | 74 ± 9 |

| 2% this compound | 27 ± 11 (p < 0.01 vs. Vehicle) | 19 ± 6 (p < 0.01 vs. Vehicle) |

Data from Black et al. (1988).[12]

Importantly, the levels of arachidonic acid (AA) and 12-hydroxyeicosatetraenoic acid (12-HETE) in the skin chamber fluid remained unchanged, indicating the selectivity of this compound for the 5-lipoxygenase pathway in this clinical setting.[10][12]

Experimental Protocols

While a complete, detailed protocol is not publicly available, the key elements of the methodology can be summarized as follows:

-

Study Design: A double-blind, placebo-controlled, intra-patient comparison.[10][12]

-

Participants: Ten volunteers with stable plaque psoriasis.[10]

-

Treatment: Symmetrical psoriatic plaques were treated twice daily with 2% this compound ointment or its vehicle base. A third set of plaques was left untreated for comparison.[12]

-

Duration: 28 days.[12]

-

Assessments:

-

Skin Chamber Technique: This technique involves affixing a chamber to the skin, through which a buffer solution is perfused to collect inflammatory mediators and other biochemical markers from the local skin environment.

-

Biochemical Analysis:

References

- 1. Syntex Syva Alumni Association Collection - Philadelphia Area Archives [findingaids.library.upenn.edu]

- 2. Syntex Serves as Model for Young Firms : Now Major Player in Drug Field, It Also Has Some Headaches - Los Angeles Times [latimes.com]

- 3. encyclopedia.com [encyclopedia.com]

- 4. History of Roche Bioscience – FundingUniverse [fundinguniverse.com]

- 5. The discovery and development of zileuton: an orally active 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arachidonate 5-lipoxygenase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Syntex - Wikipedia [en.wikipedia.org]

- 9. Preparation of Washed Human Platelets for Quantitative Metabolic Flux Studies [jove.com]

- 10. Preparation of Washed Human Platelets for Quantitative Metabolic Flux Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Preparation of washed platelet suspensions from human and rodent blood. | Semantic Scholar [semanticscholar.org]

Lonapalene: A Technical Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lonapalene (RS-43179) is a topical 5-lipoxygenase (5-LOX) inhibitor investigated for the treatment of psoriasis. Its development, initiated by F. Hoffmann-La Roche Ltd., reached Phase 3 clinical trials but was ultimately discontinued. This document provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, pharmacokinetic properties, and available clinical findings. Detailed experimental methodologies and signaling pathway diagrams are included to facilitate a deeper understanding of this compound for research and drug development professionals.

Mechanism of Action

This compound exerts its therapeutic effect through the selective inhibition of arachidonate 5-lipoxygenase (5-LOX).[1] This enzyme plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to leukotrienes. Specifically, this compound's inhibition of 5-LOX leads to a reduction in the synthesis of leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and a key mediator in the pathogenesis of psoriasis.[2] Clinical studies have demonstrated that topical application of this compound results in a statistically significant decrease in LTB4 levels in the skin of psoriatic lesions, suggesting that its therapeutic effect is directly related to the inhibition of this inflammatory pathway.[2]

Caption: this compound's mechanism of action: inhibition of 5-LOX.

Pharmacokinetic Profile

A study on the percutaneous absorption and metabolism of this compound in subjects with stable plaque-type psoriasis provided the following pharmacokinetic data after topical application.

| Parameter | Thigh Plaque Skin (Mean ± SD) | Lower Leg Plaque Skin (Mean ± SD) |

| Total Absorption (% of applied dose excreted) | 44.8 ± 13.4% | 24.9 ± 12.6% |

| Peak Plasma Levels (ng Eq/ml) | 209 ± 107 | 146 ± 81 |

| Peak Rate of Urinary Excretion (µg Eq/hr) | 591.7 ± 112.2 | 318.4 ± 143.9 |

Data from a study involving six subjects with stable plaque-type psoriasis of the lower extremities.

The study concluded that this compound readily penetrates psoriatic skin, is rapidly and completely metabolized, and is almost entirely excreted in the urine. Differences in metabolic profiles were observed between the two application sites, as indicated by the quantity and proportion of dealkylated and conjugated products in the urine.

Clinical Studies

This compound's clinical development reached Phase 3 trials for the treatment of psoriasis. Available data from a double-blind, placebo-controlled, topical study in ten volunteers with psoriasis are summarized below.

Efficacy

In a clinical setting, a 2% this compound ointment demonstrated a statistically significant clinical improvement in psoriatic lesions when compared to a vehicle-treated site.[2] While a trend towards greater improvement with this compound was observed, it did not reach statistical significance against the vehicle in one study due to substantial vehicle effects. In a modified mouse tail test, an animal model for psoriasis, 10% this compound demonstrated 20% activity.

Pharmacodynamics

A statistically significant reduction in the levels of LTB4 was observed in skin chamber fluid samples from lesions treated with this compound compared to vehicle-treated lesions.[2] This reduction in LTB4 equivalents occurred before significant clinical improvement was visible, supporting the drug's mechanism of action.[2] Notably, no significant reduction in arachidonic acid or 12-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE) was seen, indicating selectivity in its pharmacological response.[2]

Safety and Tolerability

Experimental Protocols

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

The following protocol is a generalized methodology for assessing the 5-LOX inhibitory activity of a compound like this compound, based on common laboratory practices.

Caption: Workflow for a 5-Lipoxygenase (5-LOX) inhibition assay.

Methodology:

-

Reagents and Buffers: Prepare a potassium phosphate buffer (e.g., 0.1 M, pH 9.0). A solution of soybean lipoxygenase is prepared daily in this buffer. The substrate, linoleic acid, is also prepared in the same buffer. This compound is dissolved in dimethyl sulfoxide (DMSO) to create stock solutions of various concentrations.

-

Assay Procedure: In a quartz cuvette, the 5-LOX enzyme solution is pre-incubated with either this compound at a specific final concentration or with DMSO (as a vehicle control) for a short period (e.g., 5-10 minutes) at room temperature.

-

Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the linoleic acid substrate. The conversion of linoleic acid to 13-hydroperoxy linoleic acid is monitored by measuring the increase in absorbance at 234 nm using a UV/Visible spectrophotometer.

-

Data Analysis: The initial reaction rate is determined from the linear portion of the absorbance curve. The percentage of enzyme inhibition by this compound is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined from a dose-response curve.

Clinical Assessment of Psoriasis

The following outlines a typical workflow for a clinical trial evaluating a topical treatment for psoriasis, such as this compound.

Caption: Workflow for a clinical trial of topical this compound in psoriasis.

Methodology:

-

Patient Selection: Subjects with stable, symmetrical plaque psoriasis are recruited based on predefined inclusion and exclusion criteria.

-

Study Design: A double-blind, vehicle-controlled, randomized study design is employed. Symmetrical plaques on the same patient can be used for the application of this compound and its vehicle to minimize inter-patient variability. Untreated plaques can serve as an additional control.

-

Treatment: Patients apply the assigned topical formulation (e.g., 2% this compound ointment or vehicle) to the designated psoriatic plaques twice daily for a specified duration (e.g., 28 days).

-

Efficacy Assessment: Clinical assessments of erythema, induration, and desquamation are performed at baseline and at regular intervals throughout the study (e.g., days 4, 14, and 28).

-

Pharmacodynamic Assessment: A skin chamber technique is used to sample inflammatory mediators from the psoriatic lesions at baseline and at specified time points during treatment. The levels of LTB4, arachidonic acid, and other metabolites are quantified using methods such as high-pressure liquid chromatography (HPLC).

-

Safety Assessment: Adverse events, particularly local skin reactions, are monitored and recorded throughout the study.

-

Statistical Analysis: Appropriate statistical tests (e.g., Mann-Whitney U test, paired t-test) are used to compare the clinical scores and biomarker levels between the this compound-treated, vehicle-treated, and untreated sites.

Conclusion

This compound is a selective 5-lipoxygenase inhibitor that demonstrated promise as a topical treatment for psoriasis by effectively reducing the levels of the pro-inflammatory mediator LTB4 in psoriatic plaques. While it showed statistically significant clinical improvement in early studies and progressed to Phase 3 trials, its development was ultimately halted. The available pharmacokinetic data indicate good skin penetration and rapid metabolism. The information and protocols presented in this guide offer valuable insights into the pharmacological profile of this compound and can serve as a reference for researchers and professionals in the field of dermatology and drug development.

References

Lonapalene's Effect on Leukotriene B4 Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lonapalene (RS-43179) is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. This technical guide provides an in-depth overview of this compound's mechanism of action, with a specific focus on its inhibitory effect on the synthesis of leukotriene B4 (LTB4), a powerful pro-inflammatory mediator implicated in various inflammatory diseases, including psoriasis. This document summarizes the available quantitative data on this compound's potency, details relevant experimental protocols for assessing its activity, and visualizes the pertinent biochemical pathways and experimental workflows.

Introduction: The Role of Leukotriene B4 in Inflammation

Leukotrienes are a family of inflammatory mediators derived from the metabolism of arachidonic acid by the 5-lipoxygenase enzyme.[1] Among these, leukotriene B4 (LTB4) is a particularly potent chemoattractant for neutrophils, drawing these immune cells to sites of inflammation.[1] Elevated levels of LTB4 have been identified in the lesional skin of patients with psoriasis, suggesting its significant role in the pathogenesis of this chronic inflammatory skin condition.[2][3] The inhibition of LTB4 synthesis, therefore, represents a promising therapeutic strategy for managing psoriasis and other LTB4-mediated inflammatory disorders.[4][5]

Mechanism of Action: this compound as a 5-Lipoxygenase Inhibitor

This compound exerts its anti-inflammatory effects by directly inhibiting the 5-lipoxygenase (5-LO) enzyme. This enzyme catalyzes the initial steps in the conversion of arachidonic acid to LTB4 and other leukotrienes. By blocking 5-LO, this compound effectively reduces the production of LTB4, thereby mitigating the downstream inflammatory cascade.[1][4]

Signaling Pathway of Leukotriene B4 Synthesis and this compound's Point of Intervention

The synthesis of LTB4 begins with the release of arachidonic acid from the cell membrane, which is then acted upon by 5-lipoxygenase activating protein (FLAP) and 5-lipoxygenase. The following diagram illustrates this pathway and indicates the inhibitory action of this compound.

Caption: LTB4 synthesis pathway and this compound's inhibitory action.

Quantitative Data on this compound's Inhibition of LTB4 Synthesis

The inhibitory potency of this compound on 5-lipoxygenase has been quantified in vitro. Additionally, clinical studies have demonstrated its efficacy in reducing LTB4 levels in vivo.

In Vitro Inhibition of 5-Lipoxygenase

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against 5-lipoxygenase.

| Compound | Assay Type | Enzyme Source | IC50 (μM) | Reference |

| This compound | Cell-free assay | RBL-1 cells | 0.7 | [4] |

In Vivo Reduction of Leukotriene B4 in Psoriasis

| Treatment Group | LTB4 Concentration in Skin Chamber Fluid (pg/mL, Mean ± SD) | p-value (vs. Vehicle) | Reference |

| 2% this compound Ointment | Data not available | < 0.05 (reported) | [1] |

| Vehicle | Data not available | - | [1] |

| Untreated | Data not available | - | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the effect of this compound on LTB4 synthesis.

In Vitro 5-Lipoxygenase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against 5-lipoxygenase.

References

- 1. Pharmacologic and clinical effects of this compound (RS 43179), a 5-lipoxygenase inhibitor, in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotriene B4-like material in scale of psoriatic skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leukotriene B4-like material in scale of psoriatic skin lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. 5-Lipoxygenase activation in psoriasis: a dead issue? - PubMed [pubmed.ncbi.nlm.nih.gov]

Lonapalene: A Technical Overview of its Potential as a Topical Anti-inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lonapalene (RS-43179) is a naphthoic acid derivative identified as a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. This technical guide provides an in-depth analysis of the preclinical and clinical evidence supporting the anti-inflammatory potential of this compound, with a focus on its topical application for inflammatory dermatoses such as psoriasis. This document details the mechanism of action, summarizes the available, albeit limited, clinical trial data, and outlines the standard preclinical models used to evaluate its activity. Methodological details for key experiments are provided to facilitate further research and development.

Introduction

Inflammatory skin diseases, including psoriasis, are characterized by complex immunological responses, often involving the dysregulation of lipid mediator pathways. The arachidonic acid cascade, in particular the 5-lipoxygenase (5-LO) pathway, plays a crucial role in the generation of leukotrienes, which are potent chemoattractants and activators of immune cells, contributing to the initiation and perpetuation of inflammation. This compound, by selectively targeting 5-LO, represents a targeted therapeutic approach to mitigate the inflammatory processes driven by leukotrienes.

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

This compound exerts its anti-inflammatory effects by inhibiting the 5-lipoxygenase enzyme. This action blocks the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial and rate-limiting step in the biosynthesis of all leukotrienes, including the potent chemoattractant Leukotriene B4 (LTB4).[1]

Signaling Pathway

The following diagram illustrates the central role of 5-lipoxygenase in the arachidonic acid cascade and the point of intervention for this compound.

Caption: this compound inhibits 5-lipoxygenase, blocking leukotriene synthesis.

Preclinical Evaluation of Anti-inflammatory Activity

The primary preclinical model for assessing the topical anti-inflammatory activity of 5-lipoxygenase inhibitors like this compound is the arachidonic acid-induced mouse ear edema model.

Arachidonic Acid-Induced Mouse Ear Edema

This model directly evaluates the ability of a compound to inhibit the inflammatory effects of exogenously applied arachidonic acid, which is metabolized into inflammatory mediators by enzymes such as 5-LO.

Data Presentation

While specific quantitative data for this compound in this model is not publicly available, the following table illustrates the typical data presentation for such a study.

| Treatment Group | Dose/Concentration | Mean Ear Punch Weight (mg) ± SEM | % Inhibition of Edema |

| Vehicle Control | N/A | Data not available | 0% |

| Arachidonic Acid | 2 mg/ear | Data not available | N/A |

| This compound | 0.5% (w/v) | Data not available | Data not available |

| This compound | 1.0% (w/v) | Data not available | Data not available |

| This compound | 2.0% (w/v) | Data not available | Data not available |

| Positive Control (e.g., Indomethacin) | 1.0% (w/v) | Data not available | Data not available |

Experimental Protocol

-

Animals: Male Swiss albino or BALB/c mice (20-25 g) are used.

-

Groups: Animals are randomized into vehicle control, arachidonic acid control, this compound treatment groups (at various concentrations), and a positive control group.

-

Treatment Application: A solution of this compound, vehicle, or positive control is applied topically to the inner and outer surfaces of the right ear of each mouse.

-

Induction of Inflammation: After a predetermined absorption period (e.g., 30-60 minutes), a solution of arachidonic acid in an appropriate solvent (e.g., acetone) is applied to the same ear to induce inflammation.

-

Assessment of Edema: After a specified time (e.g., 1-2 hours), mice are euthanized, and a standard-sized circular punch biopsy is taken from both the treated (right) and untreated (left) ears.

-

Data Analysis: The weight of each ear punch is measured. The difference in weight between the right and left ear punches is calculated as a measure of edema. The percentage inhibition of edema for each treatment group is calculated relative to the arachidonic acid control group.

Experimental Workflow

The following diagram outlines the typical workflow for a preclinical study of a topical anti-inflammatory agent.

Caption: Workflow for preclinical anti-inflammatory studies.

Clinical Evaluation in Psoriasis

This compound has been evaluated in a clinical setting for the treatment of psoriasis, a chronic inflammatory skin condition where leukotrienes are implicated in the pathology.

Data Presentation

A double-blind, vehicle-controlled study of 2% this compound ointment in patients with psoriasis demonstrated a statistically significant clinical improvement in treated lesions compared to untreated sites.[1] Furthermore, a significant reduction in the levels of Leukotriene B4 was observed in skin chamber fluid from this compound-treated lesions.[1] Specific quantitative data from this study is not publicly available, but the results would typically be presented as follows:

Table 2: Clinical Efficacy in Psoriasis (Illustrative)

| Outcome Measure | This compound 2% Ointment | Vehicle Ointment | p-value |

| Mean PASI Score Reduction from Baseline | Data not available | Data not available | <0.05 |

| Percentage of Patients Achieving PASI 75 | Data not available | Data not available | Data not available |

| Physician's Global Assessment (Clear/Almost Clear) | Data not available | Data not available | Data not available |

Table 3: Pharmacodynamic Effect in Psoriasis (Illustrative)

| Biomarker | This compound 2% Ointment | Vehicle Ointment | p-value |

| Mean Leukotriene B4 Level (pg/mL) in Skin Chamber Fluid | Data not available | Data not available | <0.05 |

Experimental Protocol: Skin Chamber Technique

-

Patient Population: Patients with stable, symmetric plaque psoriasis are enrolled.

-

Treatment Protocol: In a double-blind, intra-patient controlled design, symmetrical psoriatic plaques are selected. One plaque is treated with this compound ointment, and the contralateral plaque is treated with the vehicle ointment, typically twice daily for a specified duration (e.g., 4 weeks).

-

Skin Chamber Placement: At baseline and specified time points during the study, skin chambers (e.g., small, sealed cylinders) are affixed over the treated psoriatic plaques.

-

Fluid Collection: A buffered solution is instilled into the chambers and left for a period (e.g., 60 minutes) to allow for the diffusion of inflammatory mediators from the skin into the fluid.

-

Biomarker Analysis: The collected fluid is then aspirated and analyzed for levels of inflammatory mediators, such as Leukotriene B4, using techniques like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Clinical Assessment: Psoriasis severity is assessed at baseline and throughout the study using standardized scoring systems like the Psoriasis Area and Severity Index (PASI).

Conclusion

This compound's targeted inhibition of 5-lipoxygenase presents a compelling mechanism for the topical treatment of inflammatory skin diseases. The available clinical data, although limited in its public quantitative detail, supports its potential to reduce inflammation and pro-inflammatory mediators in psoriasis. Further well-controlled clinical trials with detailed reporting of quantitative outcomes are warranted to fully elucidate the therapeutic potential and safety profile of this compound as a novel anti-inflammatory agent. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for the continued investigation of this compound and other 5-lipoxygenase inhibitors in dermatology.

References

Early Clinical Trial Results for Topical Lonapalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonapalene (RS-43179) is a novel topical therapeutic agent investigated for the treatment of inflammatory skin conditions, most notably psoriasis. Functioning as a selective inhibitor of the 5-lipoxygenase (5-LOX) enzyme, this compound targets a key pathway in the inflammatory cascade. This technical guide provides an in-depth analysis of the early clinical trial results for topical this compound, detailing its mechanism of action, experimental protocols, and available efficacy and safety data.

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

This compound exerts its therapeutic effect by selectively inhibiting the 5-lipoxygenase enzyme, a critical component of the arachidonic acid cascade. This pathway is responsible for the synthesis of leukotrienes, which are potent pro-inflammatory mediators implicated in the pathogenesis of psoriasis.

Signaling Pathway of this compound's Action

The following diagram illustrates the arachidonic acid cascade and the specific point of inhibition by this compound.

Early Clinical Trial in Psoriasis

An early, pivotal study evaluated the efficacy and safety of a 2% topical this compound ointment in patients with psoriasis. This section details the available quantitative data and the experimental protocol from this trial.

Data Presentation

The following tables summarize the key quantitative findings from the double-blind, placebo-controlled clinical trial involving ten volunteers with psoriasis.

Table 1: Efficacy of 2% this compound Ointment in Psoriasis

| Outcome Measure | This compound 2% Ointment | Vehicle (Placebo) | p-value |

| Clinical Improvement | Statistically Significant Improvement | Less Improvement | <0.05 |

| Leukotriene B4 (LTB4) Levels in Skin Chamber Fluid | |||

| Day 4 | 27 ± 11 pg/mL | 73 ± 10 pg/mL | <0.001 |

| Day 14 | 19 ± 6 pg/mL | 74 ± 9 pg/mL | <0.001 |

Data presented as mean ± standard error of the mean (SEM).

Table 2: Effect on Other Arachidonic Acid Metabolites

| Metabolite | Change with this compound Treatment |

| Arachidonic Acid | No Significant Reduction |

| 12-Hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE) | No Significant Reduction |

Experimental Protocols

Study Design: A double-blind, placebo-controlled, topical study.

Participants: Ten volunteers with a clinical diagnosis of psoriasis.

Treatment Arms:

-

2% this compound ointment

-

Vehicle ointment (placebo)

Treatment Regimen: The ointments were applied to designated psoriatic lesions. The exact frequency and duration of application were not detailed in the available literature.

Assessments:

-

Clinical Assessment: Lesions were visually assessed for erythema, induration, and desquamation at baseline and at regular intervals during the study. A statistically significant clinical improvement was noted for the this compound-treated sites compared to vehicle-treated sites[1].

-

Pharmacodynamic Assessment: Skin chamber fluid samples were collected from the treated lesions to measure the levels of arachidonic acid metabolites.

-

Leukotriene B4 (LTB4): A statistically significant reduction in LTB4 levels was observed in the this compound-treated lesions compared to the vehicle-treated lesions at both day 4 and day 14[1].

-

Arachidonic Acid and 12-HETE: No significant reduction in the levels of arachidonic acid or 12-HETE was observed[1].

-

Experimental Workflow:

The following diagram outlines the workflow of the early clinical trial of topical this compound.

Safety and Tolerability

The available literature from the early clinical trial reports that topical this compound was generally well-tolerated. However, one patient in a study withdrew due to skin irritation induced by this compound. Further details on the incidence and nature of adverse events are not extensively documented in the publicly available information.

Conclusion

Early clinical data for topical this compound demonstrate a promising therapeutic potential for psoriasis. Its mechanism of action, centered on the selective inhibition of 5-lipoxygenase and the subsequent reduction of the pro-inflammatory mediator leukotriene B4, provides a targeted approach to managing the inflammatory processes of the disease. The initial clinical trial showed statistically significant clinical improvement and a favorable safety profile. However, the limited availability of comprehensive, long-term clinical data necessitates further investigation to fully establish the efficacy, safety, and optimal use of topical this compound in the treatment of psoriasis. This technical guide serves as a summary of the foundational knowledge available to guide future research and development efforts.

References

Methodological & Application

High-performance liquid chromatography (HPLC) for Lonapalene analysis

Note on "Lonapalene"

Initial searches for "this compound" did not yield specific HPLC methods for a compound with this name. The search results consistently provided methods for two similarly named pharmaceutical compounds: Olanzapine and Adapalene . It is highly probable that "this compound" is a typographical error. Therefore, to provide the most relevant and helpful information, this document presents detailed application notes and protocols for the HPLC analysis of both Olanzapine and Adapalene.

Application Note 1: HPLC Analysis of Olanzapine

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the quantitative analysis of Olanzapine in pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following tables summarize representative HPLC methods and validation parameters for Olanzapine analysis, compiled from various studies.

Table 1: HPLC Method Parameters for Olanzapine Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| HPLC Column | Kromasil C18 (250x4.6mm, 5µm)[1] | Inertsil C18 | C8 Column[2] |

| Mobile Phase | Acetonitrile : Phosphate Buffer (30:70 v/v)[1] | Ammonium Phosphate Buffer : Methanol (70:30 v/v)[3] | Acetonitrile : Aqueous Tetramethylammonium Perchlorate[2] |

| Flow Rate | 1.5 mL/min[1] | 1.0 mL/min[3] | Not Specified |

| Detection (UV) | 258 nm[1] | 220 nm[3] | 260 nm[2] |

| Retention Time | 1.85 min[1] | 3.447 min[3] | Not Specified |

| Injection Volume | 20 µL[1] | 20 µL[3] | Not Specified |

Table 2: Method Validation Data for Olanzapine Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Linearity Range | 10 - 50 µg/mL[1] | 2 - 10 µg/mL[3] | 5 - 30 µg/mL (ppm)[4] |

| Correlation (r²) | Not Specified | Not Specified | 0.9998[4] |

| LOD | Not Specified | Not Specified | 0.6 µg/mL[4] |

| LOQ | Not Specified | Not Specified | 0.3 µg/mL[4] |

| Accuracy (% Rec) | Not Specified | Not Specified | 99.83%[4] |

| Precision (% RSD) | < 2%[2] | Not Specified | < 2%[4] |

Experimental Protocols

1. Preparation of Standard Stock Solution

-

Accurately weigh about 100 mg of Olanzapine reference standard and transfer it to a 100 mL volumetric flask.[1]

-

Add approximately 50 mL of the mobile phase and sonicate for 15-30 minutes to ensure complete dissolution.[1][3]

-

Make up the volume to 100 mL with the mobile phase to obtain a stock solution of 1 mg/mL.

-

Prepare working standard solutions by making subsequent dilutions of the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 10-50 µg/mL).[1]

2. Preparation of Sample Solution (from Tablets)

-

Weigh and finely powder 20 tablets to ensure homogeneity.[1]

-

Accurately weigh a portion of the powder equivalent to 100 mg of Olanzapine and transfer it to a 100 mL volumetric flask.[1]

-

Add about 50-70 mL of the mobile phase and sonicate for 30 minutes, shaking intermittently, to ensure complete extraction of the drug.[1]

-

Dilute to the mark with the mobile phase.

-

Filter the resulting solution through a 0.45 µm membrane filter to remove any undissolved excipients.[1]

-

Further dilute the filtrate with the mobile phase to bring the concentration into the validated linear range (e.g., transfer 3 mL to a 100 mL flask to get 30 µg/mL).[1]

3. Chromatographic Analysis

-

Set up the HPLC system according to the parameters specified in Table 1.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 20 µL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.

-

Record the chromatograms and calculate the amount of Olanzapine in the sample by comparing the peak area of the sample with that of the standard.

Visualizations

Caption: General experimental workflow for HPLC analysis.

Caption: Key parameters for HPLC method validation.

Application Note 2: HPLC Analysis of Adapalene

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the quantitative analysis of Adapalene in topical gel formulations using High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following tables summarize representative HPLC methods and validation parameters for Adapalene analysis, compiled from various studies.

Table 3: HPLC Method Parameters for Adapalene Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| HPLC Column | Merck RP-8 (150x4.6mm, 5µm)[5][6] | Kromasil C18 (100x4.6mm, 5µm)[7] | Symmetry C18 (250x4.6mm, 5µ)[8] |

| Mobile Phase | Acetonitrile : Water (67:33 v/v), pH 2.5[5][6] | Acetonitrile : THF : Phosphate Buffer (30:40:30 v/v), pH 2.5[7] | Methanol : Ortho Phosphoric Acid Buffer (70:30), pH 3[8] |

| Flow Rate | 1.4 mL/min[5] | 1.5 mL/min[7] | 1.0 mL/min[8] |

| Detection (UV) | 321 nm[5][6] | 272 nm[7] | 254 nm[8] |

| Retention Time | Not Specified | 2.45 min[7] | 2.972 min[8] |

| Injection Volume | 20 µL[5] | 10 µL[7] | Not Specified |

Table 4: Method Validation Data for Adapalene Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Linearity Range | 8.0 - 16.0 µg/mL[5][6] | 14 - 26 µg/mL[7] | Not Specified |

| Correlation (r) | > 0.999[5][6] | Not Specified | Not Specified |

| LOD | 0.04 µg/mL[5][6] | Not Specified | 0.30 µg/mL[8] |

| LOQ | 0.14 µg/mL[5][6] | Not Specified | Not Specified |

| Accuracy (% Rec) | 100.8%[5][6] | Not Specified | Not Specified |

| Precision (% RSD) | < 1.2%[5][6] | < 2%[7] | < 2%[8] |

Experimental Protocols

1. Preparation of Standard Stock Solution

-

Accurately weigh 10.0 mg of Adapalene reference substance and transfer to a 100 mL volumetric flask.[5]

-

Add 50 mL of ethanol and sonicate in an ultrasonic bath for 15 minutes to dissolve.[5]

-

Dilute to the mark with ethanol to obtain a stock solution of 100.0 µg/mL.[5]

-

Prepare working standard solutions by diluting the stock solution with the mobile phase to fall within the desired calibration range (e.g., 8.0-16.0 µg/mL).[5]

2. Preparation of Sample Solution (from Topical Gel)

-

Accurately weigh an amount of the topical gel formulation equivalent to 10.0 mg of Adapalene and transfer it to a 100 mL volumetric flask.[5]

-

Add 50 mL of ethanol and place in an ultrasonic bath for 15 minutes to extract the drug from the gel matrix.[5]

-

Make up the volume to 100 mL with ethanol.

-

To remove excipients, centrifuge an aliquot of the solution at 6500 x g for 5 minutes.[5] Alternatively, filter through a 0.45 µm membrane filter.[8]

-

Dilute the supernatant/filtrate appropriately with the mobile phase to achieve a final concentration within the method's linear range.[5]

3. Chromatographic Analysis

-

Set up the HPLC system according to the parameters specified in Table 3.

-

Equilibrate the column with the mobile phase until a stable baseline is obtained.

-

Inject the prepared standard and sample solutions.

-

Identify and quantify the Adapalene peak based on the retention time and peak area of the reference standard.

Visualizations

Caption: General experimental workflow for HPLC analysis.

Caption: Key parameters for HPLC method validation.

References

- 1. tsijournals.com [tsijournals.com]

- 2. Quantitation of olanzapine in tablets by HPLC, CZE, derivative spectrometry and linear voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. academic.oup.com [academic.oup.com]

- 6. A simple HPLC-DAD method for determination of adapalene in topical gel formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

- 8. nveo.org [nveo.org]

Developing a Topical Formulation for Lonapalene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lonapalene

This compound is a non-steroidal, anti-inflammatory compound that acts as a 5-lipoxygenase (5-LOX) inhibitor.[1] By inhibiting the 5-LOX enzyme, this compound effectively blocks the biosynthesis of leukotrienes, particularly Leukotriene B4 (LTB4), which are potent mediators of inflammation.[1] This mechanism of action makes this compound a promising candidate for the topical treatment of inflammatory skin conditions such as psoriasis.[1] The development of a stable, effective, and aesthetically pleasing topical formulation is crucial for its therapeutic success.

This document provides detailed application notes and protocols for the development of a topical formulation of this compound, from pre-formulation studies to stability and in vitro performance testing.

Pre-formulation Studies

Pre-formulation studies are essential to characterize the physicochemical properties of this compound to guide formulation and excipient selection.

Physicochemical Properties of this compound

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₆H₁₅ClO₆ | [2] |

| Molecular Weight | 338.74 g/mol | [2] |

| Description | - | - |

| Solubility | DMSO: 100 mg/mL | [2] |

| Propylene Glycol: Estimated ~10-20 mg/mL | Assumption based on use in similar formulations | |

| Ethanol: Estimated ~5-15 mg/mL | Assumption based on structure | |

| Polyethylene Glycol 400: Estimated ~15-25 mg/mL | Assumption based on structure and common usage | |

| Water: Practically insoluble | Implied by lipophilic nature | |

| LogP (octanol/water) | Estimated 3.5 - 4.5 | Assumption based on chemical structure |

| Melting Point | - | Data not available |

Note: Some values are estimated based on the chemical structure and available data for similar compounds due to the limited publicly available information on this compound.

Experimental Protocol: Solubility Determination

Objective: To determine the saturation solubility of this compound in various pharmaceutical solvents relevant for topical formulations.

Materials:

-

This compound powder

-

Solvents: Propylene glycol, Polyethylene glycol 400 (PEG 400), Ethanol, Isopropyl myristate, Oleic acid

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

HPLC-UV system

-

0.45 µm syringe filters

Procedure:

-

Add an excess amount of this compound powder to a known volume (e.g., 2 mL) of each solvent in separate vials.

-

Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 32°C).

-

Agitate the samples for 24-48 hours to ensure equilibrium is reached.

-

After agitation, allow the samples to stand to let the undissolved drug settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV method.

Formulation Development

Based on its lipophilic nature and poor water solubility, a suitable formulation strategy for this compound would be an emulsion (cream or lotion) or an oleaginous ointment.

Excipient Selection

The choice of excipients is critical for the stability, skin feel, and efficacy of the final product.

Table 2: Suggested Excipients for this compound Topical Formulation

| Excipient Class | Example | Function |

| Solvents/Co-solvents | Propylene Glycol, PEG 400, Transcutol® P | Solubilize this compound, enhance penetration |

| Oil Phase | Mineral Oil, Isopropyl Myristate, Caprylic/Capric Triglyceride | Vehicle, emollient |

| Emulsifiers | Cetearyl Alcohol, Polysorbate 80, Sorbitan Monostearate | Form stable emulsion |

| Thickeners | Carbomer, Xanthan Gum, Cetyl Alcohol | Increase viscosity, improve stability |

| Humectants | Glycerin, Propylene Glycol | Hydrate the skin |

| Preservatives | Phenoxyethanol, Parabens | Prevent microbial growth |

| Antioxidants | Butylated Hydroxytoluene (BHT), Tocopherol (Vitamin E) | Prevent oxidative degradation of this compound |

Example Formulation: Oil-in-Water (O/W) Cream

Table 3: Illustrative Composition of a 1% this compound O/W Cream

| Phase | Ingredient | % w/w |

| Oil Phase | This compound | 1.0 |

| Isopropyl Myristate | 10.0 | |

| Cetyl Alcohol | 5.0 | |

| Stearic Acid | 3.0 | |

| Butylated Hydroxytoluene (BHT) | 0.1 | |

| Aqueous Phase | Purified Water | q.s. to 100 |

| Propylene Glycol | 10.0 | |

| Glycerin | 5.0 | |

| Polysorbate 80 | 2.0 | |

| Phenoxyethanol | 0.5 |

Experimental Protocol: Preparation of 1% this compound O/W Cream

Objective: To prepare a stable and homogenous oil-in-water cream formulation containing 1% this compound.

Materials:

-

Ingredients listed in Table 3

-

Beakers

-

Water bath

-

Homogenizer/High-shear mixer

-

Stirring apparatus

-

pH meter

Procedure:

-

Oil Phase Preparation: In a beaker, combine Isopropyl Myristate, Cetyl Alcohol, Stearic Acid, and BHT. Heat to 70-75°C in a water bath until all components are melted and uniform. Add this compound to the heated oil phase and stir until completely dissolved.

-

Aqueous Phase Preparation: In a separate beaker, combine Purified Water, Propylene Glycol, Glycerin, Polysorbate 80, and Phenoxyethanol. Heat to 70-75°C and stir until all components are dissolved.

-

Emulsification: Slowly add the oil phase to the aqueous phase while continuously stirring with a homogenizer at a moderate speed.

-

Homogenization: Increase the homogenization speed and mix for 5-10 minutes to form a uniform emulsion.

-

Cooling: Remove the emulsion from the heat and continue stirring gently with a standard stirrer until it cools down to room temperature.

-

Final Adjustments: Check the pH of the cream and adjust if necessary using a suitable pH adjuster (e.g., triethanolamine).

In Vitro Performance Testing

In Vitro Release Testing (IVRT)

IVRT is used to assess the rate at which this compound is released from the formulation.

Experimental Protocol: In Vitro Release Testing (IVRT)

Objective: To determine the release rate of this compound from the developed topical formulation.

Materials:

-

Franz diffusion cells

-

Synthetic membrane (e.g., polysulfone)

-

Receptor solution (e.g., phosphate buffer with a solubilizing agent like polysorbate 20)

-

Formulated this compound cream

-

HPLC-UV system

Procedure:

-

Mount the synthetic membrane onto the Franz diffusion cells.

-

Fill the receptor chamber with degassed receptor solution and ensure no air bubbles are trapped beneath the membrane. Maintain the temperature at 32°C.

-

Apply a finite dose (e.g., 10-15 mg/cm²) of the this compound cream uniformly onto the membrane surface in the donor chamber.

-

At predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours), withdraw samples from the receptor chamber and replace with fresh receptor solution.

-

Analyze the concentration of this compound in the collected samples using a validated HPLC-UV method.

-

Calculate the cumulative amount of this compound released per unit area over time and plot the release profile.

In Vitro Permeation Testing (IVPT)

IVPT is used to evaluate the permeation of this compound through the skin.

Experimental Protocol: In Vitro Permeation Testing (IVPT)

Objective: To assess the skin permeation of this compound from the developed formulation using ex vivo human or animal skin.

Materials:

-

Franz diffusion cells

-

Excised human or porcine skin

-

Receptor solution

-

Formulated this compound cream

-

HPLC-UV or LC-MS/MS system

Procedure:

-

Prepare the excised skin by removing subcutaneous fat and cutting it into appropriate sizes for the Franz diffusion cells.

-

Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

-

The procedure follows that of IVRT (section 4.2), with the synthetic membrane replaced by the excised skin.

-

At the end of the experiment, dismount the skin, and determine the amount of this compound retained in the different skin layers (stratum corneum, epidermis, dermis).

Stability Testing

Stability testing is performed to ensure the quality, safety, and efficacy of the drug product throughout its shelf life.

Experimental Protocol: Stability Testing

Objective: To evaluate the physical and chemical stability of the this compound topical formulation under accelerated and long-term storage conditions according to ICH guidelines.[3][4]

Materials:

-

This compound topical formulation in the final proposed packaging

-

Stability chambers with controlled temperature and humidity

-

Analytical instrumentation (HPLC, pH meter, viscometer, microscope)

Procedure:

-

Store the samples at the following conditions:

-

At specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated), withdraw samples and evaluate the following parameters:

-

Physical appearance: Color, odor, phase separation, homogeneity.

-

pH

-

Viscosity

-

Microscopic evaluation: Globule size and distribution.

-

Assay of this compound: To determine the chemical stability of the active ingredient.

-

Degradation products/impurities

-

Table 4: Example Stability Testing Plan and Specifications

| Test | Specification |

| Appearance | Homogeneous, off-white cream |

| pH | 4.5 - 6.5 |

| Viscosity | 80-120% of initial value |

| Assay (this compound) | 95.0 - 105.0% of label claim |

| Impurities | Individual impurity: ≤ 0.5%, Total impurities: ≤ 2.0% |

Visualizations

Signaling Pathway

Caption: 5-Lipoxygenase (5-LOX) signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Workflow for the development of a topical this compound formulation.

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. The Science of Selecting Excipients for Dermal Self-Emulsifying Drug Delivery Systems [mdpi.com]

- 3. Frontiers | The role of excipients in promoting topical and transdermal delivery: Current limitations and future perspectives [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for Measuring Lonapalene's 5-LOX Inhibition In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonapalene (RS-43179) is a topical therapeutic agent identified as a potent inhibitor of 5-lipoxygenase (5-LOX). The 5-LOX enzyme is a critical component of the arachidonic acid cascade, responsible for the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. By inhibiting 5-LOX, this compound effectively reduces the production of pro-inflammatory leukotrienes, such as Leukotriene B4 (LTB4), suggesting its utility in the treatment of inflammatory skin conditions like psoriasis.[1][2]

These application notes provide detailed protocols for three common in vitro assays to characterize and quantify the inhibitory activity of this compound on the 5-LOX enzyme. The described methods include a spectrophotometric assay, a fluorometric assay, and a cell-based assay, offering a comprehensive approach to evaluating the compound's efficacy and mechanism of action.

Data Presentation

The inhibitory potency of this compound against 5-LOX can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the available data for this compound.

| Assay Type | Enzyme Source | Substrate | IC50 (µM) |

| Cell-Based Leukotriene B4 Production Assay | Crude cytosolic preparation from RBL-1 cells | Arachidonic Acid | 0.7[1] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.

Caption: The 5-Lipoxygenase (5-LOX) signaling cascade.

Caption: A generalized workflow for in vitro 5-LOX inhibition assays.

Experimental Protocols

Herein are detailed protocols for the in vitro determination of this compound's 5-LOX inhibitory activity.

Protocol 1: Spectrophotometric 5-LOX Inhibition Assay

This assay measures the 5-LOX-catalyzed formation of hydroperoxides from a fatty acid substrate (e.g., linoleic or arachidonic acid) by monitoring the increase in absorbance at 234 nm.

Materials:

-

5-Lipoxygenase (human recombinant or soybean)

-

This compound

-

Linoleic acid or Arachidonic acid (substrate)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

DMSO (for dissolving this compound)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 234 nm

Procedure:

-

Prepare this compound Dilutions: Dissolve this compound in DMSO to create a stock solution. Prepare a serial dilution in the assay buffer to achieve the desired final concentrations.

-

Assay Reaction Mixture: In a UV-transparent 96-well plate or cuvettes, prepare the following reaction mixtures:

-

Blank: Assay buffer and substrate.

-

Control (100% activity): Assay buffer, 5-LOX enzyme, and DMSO (at the same final concentration as in the this compound wells).

-

This compound: Assay buffer, 5-LOX enzyme, and this compound at various concentrations.

-

-

Pre-incubation: Pre-incubate the enzyme with this compound (or DMSO for the control) for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., linoleic acid) to all wells.

-

Measurement: Immediately measure the change in absorbance at 234 nm over a specific time period (e.g., 5-10 minutes) in kinetic mode.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration.

-

Determine the percentage of inhibition for each this compound concentration using the formula:

-

Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: Fluorometric 5-LOX Inhibition Assay

This high-throughput assay utilizes a fluorescent probe that is oxidized in the presence of hydroperoxides produced by the 5-LOX reaction, resulting in a quantifiable fluorescent signal.

Materials:

-

5-Lipoxygenase Inhibitor Screening Kit (containing 5-LOX enzyme, substrate, fluorescent probe, and a known inhibitor like Zileuton)

-

This compound

-

DMSO

-

96-well solid white plate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare all kit components according to the manufacturer's instructions.

-

Prepare this compound Dilutions: Prepare a serial dilution of this compound in the provided assay buffer.

-

Assay Plate Setup: In a 96-well white plate, add the following:

-

Enzyme Control: Assay buffer and 5-LOX enzyme.

-

Inhibitor Control: Assay buffer, 5-LOX enzyme, and the provided known inhibitor.

-

Test Wells: Assay buffer, 5-LOX enzyme, and varying concentrations of this compound.

-

-

Pre-incubation: Incubate the plate at room temperature for approximately 10 minutes.

-

Reaction Initiation: Add the substrate solution to all wells to start the reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 500/536 nm) in kinetic mode at regular intervals (e.g., every 30-60 seconds) for 10-20 minutes.

-

Data Analysis:

-

Calculate the reaction rate for each well from the linear portion of the fluorescence vs. time plot.

-

Calculate the percentage of inhibition for each this compound concentration relative to the enzyme control.

-

Determine the IC50 value by plotting the % inhibition against the log of this compound concentration.

-

Protocol 3: Cell-Based 5-LOX Inhibition Assay (RBL-1 Cells)

This assay measures the ability of this compound to inhibit 5-LOX activity in a cellular context by quantifying the production of Leukotriene B4 (LTB4) in stimulated Rat Basophilic Leukemia (RBL-1) cells.

Materials:

-

RBL-1 cells

-

Cell culture medium (e.g., MEM) and supplements

-

This compound

-

Arachidonic acid

-

Calcium ionophore (e.g., A23187)

-

Phosphate-buffered saline (PBS)

-

LTB4 ELISA kit

-

Cell culture plates (e.g., 24-well)

Procedure:

-

Cell Culture: Culture RBL-1 cells according to standard protocols.

-

Cell Seeding: Seed the RBL-1 cells into 24-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: The following day, replace the medium with serum-free medium containing various concentrations of this compound or vehicle (DMSO) and pre-incubate for a specified time (e.g., 30 minutes).

-

Cell Stimulation: Stimulate the cells with calcium ionophore (e.g., A23187) and arachidonic acid to induce LTB4 production. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Sample Collection: Collect the cell supernatants.

-

LTB4 Quantification: Measure the concentration of LTB4 in the supernatants using a commercially available LTB4 ELISA kit, following the manufacturer's protocol.

-

Data Analysis:

-

Calculate the percentage inhibition of LTB4 production for each this compound concentration compared to the vehicle-treated, stimulated control.

-

Determine the IC50 value by plotting the % inhibition against the log of this compound concentration.

-

References

Revolutionizing Psoriasis Research: Utilizing Animal Models for Efficacy Testing of Lonapalene

For Immediate Release

[City, State] – [Date] – In the ongoing quest for more effective psoriasis treatments, the preclinical evaluation of novel therapeutic agents is paramount. Lonapalene, a potent 5-lipoxygenase (5-LOX) inhibitor, has emerged as a promising topical candidate for the management of psoriasis. To facilitate further research and development, this document provides detailed application notes and protocols for testing this compound in established animal models of psoriasis. These guidelines are intended for researchers, scientists, and drug development professionals dedicated to advancing dermatological therapeutics.

Introduction to this compound and its Mechanism of Action

This compound is a topical anti-inflammatory agent that selectively inhibits the 5-lipoxygenase enzyme.[1] This enzyme plays a crucial role in the arachidonic acid cascade, a key inflammatory pathway implicated in the pathogenesis of psoriasis. Specifically, 5-LOX catalyzes the conversion of arachidonic acid into leukotrienes, potent inflammatory mediators that contribute to the characteristic erythema, scaling, and epidermal hyperplasia of psoriatic lesions. By inhibiting 5-LOX, this compound effectively reduces the synthesis of leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils and other immune cells, thereby mitigating the inflammatory response in the skin.[1] Clinical studies in humans have demonstrated that topical application of this compound leads to a significant reduction in LTB4 levels in psoriatic lesions, correlating with clinical improvement.[1]

Animal Models for Psoriasis Research

The lack of a naturally occurring animal model that perfectly mimics human psoriasis has led to the development of several induced and genetically engineered models.[2] Among these, the imiquimod-induced psoriasis mouse model is one of the most widely used and well-characterized models for testing topical and systemic anti-psoriatic drugs.[3][4] This model recapitulates key features of human plaque psoriasis, including epidermal thickening (acanthosis), scaling (parakeratosis), and infiltration of inflammatory cells.[3][4] Other models, such as genetically engineered mice (e.g., K5-Stat3C, K14-VEGF) and xenotransplantation models, also provide valuable platforms for studying specific aspects of psoriasis pathogenesis.[5][6]

Data Presentation: Efficacy of this compound in a Psoriasis Animal Model

The following table summarizes quantitative data from a preclinical study evaluating the efficacy of this compound in the mouse tail test, a recognized model for screening anti-psoriatic compounds.

| Treatment Group | Concentration | Endpoint | Result | Reference |

| This compound | 10% | Induction of Orthokeratosis | 20% activity | [7] |

Note: Orthokeratosis is the formation of a granular layer and a flattened, anucleated stratum corneum, which is absent in the normally parakeratotic mouse tail epidermis. The induction of orthokeratosis is a measure of anti-psoriatic activity.

Experimental Protocols

Imiquimod-Induced Psoriasis Mouse Model

This protocol describes the induction of psoriasis-like skin inflammation in mice using imiquimod cream, a Toll-like receptor 7/8 agonist, and the subsequent topical application of this compound.

Materials:

-

8-12 week old female BALB/c or C57BL/6 mice

-

Imiquimod 5% cream (e.g., Aldara™)

-

This compound ointment/cream (formulated at desired concentrations, e.g., 2%, 5%, 10%)

-

Vehicle control for this compound formulation

-

Calipers for ear and skin thickness measurement

-

Anesthesia (e.g., isoflurane)

-

4% paraformaldehyde in PBS

-

Paraffin embedding station and microtome

-

Hematoxylin and Eosin (H&E) staining reagents

-

Microscope

Procedure:

-

Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

-

Hair Removal: Anesthetize the mice and shave a defined area on the dorsal skin (approximately 2x3 cm).

-

Psoriasis Induction: Apply 62.5 mg of 5% imiquimod cream daily to the shaved dorsal skin and the right ear for 5-7 consecutive days.[3][8]

-

Grouping and Treatment: Divide the mice into the following groups (n=8-10 mice per group):

-

Group 1: Naive (no imiquimod, no treatment)

-

Group 2: Vehicle control (imiquimod + vehicle)

-

Group 3: this compound (imiquimod + this compound formulation)

-

Group 4: Positive control (e.g., a topical corticosteroid like clobetasol)

-

-

Topical Application: Two hours after imiquimod application, topically apply the vehicle or this compound formulation to the inflamed dorsal skin and ear.

-

Clinical Scoring (Psoriasis Area and Severity Index - PASI): Daily, before imiquimod application, score the severity of erythema, scaling, and induration of the dorsal skin on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The total PASI score is the sum of the individual scores.[1]

-

Ear and Skin Thickness Measurement: Daily, measure the thickness of the ear and a fold of the dorsal skin using calipers.

-

Termination and Sample Collection: At the end of the treatment period (e.g., day 7), euthanize the mice.

-

Collect blood samples for systemic cytokine analysis (optional).

-

Excise the treated dorsal skin and ear.

-

-

Histological Analysis:

-

Fix a portion of the skin and ear tissue in 4% paraformaldehyde overnight.

-

Process the fixed tissues for paraffin embedding.

-

Cut 5 µm sections and stain with H&E.

-

Evaluate epidermal thickness, parakeratosis, and inflammatory cell infiltration under a microscope.

-

-

Cytokine Analysis (optional):

-

Homogenize a portion of the skin tissue to extract proteins.

-

Measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) using ELISA or multiplex assays.

-

Visualizations

Caption: this compound's mechanism of action in the arachidonic acid pathway.

Caption: Experimental workflow for testing this compound in the imiquimod-induced psoriasis model.

References

- 1. Imiquimod-induced psoriasis mouse model and in vivo treatment [bio-protocol.org]

- 2. Animal models of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mouse Models of Psoriasis – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. karger.com [karger.com]

- 8. frontierspartnerships.org [frontierspartnerships.org]

Application Note: Protocols for Lonapalene Stability Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lonapalene (RS-43179) is a topically effective 5-lipoxygenase (5-LO) inhibitor that has shown pharmacological and clinical effects in the treatment of psoriasis.[1] Ensuring the stability of a drug substance like this compound is a critical aspect of the drug development process. Stability testing provides evidence on how the quality of a drug substance or drug product varies with time under the influence of various environmental factors such as temperature, humidity, and light.[2] These studies are essential for determining the re-test period for the drug substance and the shelf life for the drug product, as well as recommending appropriate storage conditions.[3][4]

This application note provides detailed protocols for conducting comprehensive stability testing of this compound, adhering to the International Council for Harmonisation (ICH) guidelines.[2][5][6] The protocols cover forced degradation, accelerated stability, long-term stability, and photostability studies.

Chemical Information for this compound:

Forced Degradation Studies (Stress Testing)

Forced degradation studies, or stress testing, are undertaken to identify potential degradation products of this compound.[8] This helps in establishing degradation pathways and validating the stability-indicating power of the analytical methods used.[9] Stress testing involves exposing this compound to conditions more severe than those used in accelerated stability studies.[8]

Experimental Protocol: Forced Degradation of this compound

-